molecular formula C23H22ClNO4 B11210648 Dimethyl 4-(2-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11210648
M. Wt: 411.9 g/mol
InChI Key: YJBJWRNMIYLDBN-UHFFFAOYSA-N
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Description

4-chlorodiphenylmethane , is a compound with the molecular formula C20H19ClNO4. It is commonly used as a pharmaceutical intermediate . The compound’s structure consists of a dihydropyridine ring fused with an aromatic phenyl ring, along with ester groups.

Preparation Methods

a. Synthetic Routes

The synthesis of 4-chlorodiphenylmethane involves the condensation of benzoyl chloride with chlorobenzene. Here’s a step-by-step procedure:

  • In a dry reaction vessel, combine chlorobenzene and anhydrous aluminum trichloride (AlCl3).
  • Heat the mixture to around 50°C and add benzoyl chloride dropwise.
  • Continue the reaction at 100-110°C for approximately 5.5 hours.
  • Slowly add the reaction mixture to slightly acidic ice water, stirring well.
  • Separate the upper clear liquid, filter, and wash with water until neutral.

b. Industrial Production

Industrial production methods may vary, but they generally follow similar principles. Large-scale synthesis involves optimizing reaction conditions, safety protocols, and purification steps.

Chemical Reactions Analysis

4-chlorodiphenylmethane undergoes various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester groups yields the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups. Common reagents include strong acids, reducing agents, and nucleophiles.

Major products:

  • Oxidation: Dimethyl 4-(2-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylic acid.
  • Reduction: Dimethyl 4-(2-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-diol.

Scientific Research Applications

Dimethyl 4-(2-chlorophenyl)-1-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate finds applications in:

    Medicine: As a potential cardiovascular drug due to its dihydropyridine structure.

    Chemistry: Used in organic synthesis as a building block.

    Industry: Employed in the production of other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with calcium channels, given its dihydropyridine moiety. It may affect cellular calcium influx, influencing muscle contraction and vascular tone.

Comparison with Similar Compounds

4-chlorodiphenylmethane stands out due to its unique combination of aromatic and dihydropyridine features. Similar compounds include other dihydropyridines used in cardiovascular therapy, such as nifedipine and amlodipine.

Properties

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

IUPAC Name

dimethyl 4-(2-chlorophenyl)-1-(1-phenylethyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H22ClNO4/c1-15(16-9-5-4-6-10-16)25-13-18(22(26)28-2)21(19(14-25)23(27)29-3)17-11-7-8-12-20(17)24/h4-15,21H,1-3H3

InChI Key

YJBJWRNMIYLDBN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

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